molecular formula C15H18N4OS B8349030 2-[(2-Amino-6-methyl-4-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide

2-[(2-Amino-6-methyl-4-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide

Cat. No. B8349030
M. Wt: 302.4 g/mol
InChI Key: NPEYGWLMSKWQAU-UHFFFAOYSA-N
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Patent
US04117131

Procedure details

A mixture of 7.50 g (33.0 mmol) of ethyl 2-[(2-amino-6-methylpyrimidin-4-yl)thio]acetate, 4.40 g (36.3 mmol) of 2-phenylethylamine and 25 ml of MeOH was heated at 120° for 18 hrs. in a steel bomb. The reaction mixture was evaporated to a residual solid which yielded crude solid product (7.65 g, 76.7%), m.p. 114°-121° upon trituration with Et2O. The analytically pure sample was obtained after one recrystallization from 2-propanol, m.p. 130°-132° (3.79 g, 38%).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76.7%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([S:8][CH2:9][C:10]([O:12]CC)=O)[CH:5]=[C:4]([CH3:15])[N:3]=1.[C:16]1([CH2:22][CH2:23][NH2:24])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CO>[NH2:1][C:2]1[N:7]=[C:6]([S:8][CH2:9][C:10]([NH:24][CH2:23][CH2:22][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[O:12])[CH:5]=[C:4]([CH3:15])[N:3]=1

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)SCC(=O)OCC)C
Name
Quantity
4.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCN
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 120° for 18 hrs
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to a residual solid which

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC(=N1)SCC(=O)NCCC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.65 g
YIELD: PERCENTYIELD 76.7%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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